molecular formula C19H24N4O4S B12155402 N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide CAS No. 385404-35-3

N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

Cat. No.: B12155402
CAS No.: 385404-35-3
M. Wt: 404.5 g/mol
InChI Key: ABABJSZOBHTYFS-CAPFRKAQSA-N
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Description

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a furan moiety, and a hydrazide group, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furan moiety and the hydrazide group. Common reagents used in these reactions include toluene-4-sulfonyl chloride, piperazine, acetic acid, and hydrazine hydrate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid
  • [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide
  • Piperazine derivatives
  • Furan derivatives

Uniqueness

What sets [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide apart is its combination of functional groups, which provides a unique platform for diverse chemical reactions and applications. This compound’s versatility and potential for modification make it a valuable tool in various fields of research and industry.

Properties

CAS No.

385404-35-3

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C19H24N4O4S/c1-15-5-7-17(8-6-15)28(25,26)23-11-9-22(10-12-23)14-19(24)21-20-16(2)18-4-3-13-27-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)/b20-16+

InChI Key

ABABJSZOBHTYFS-CAPFRKAQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C(\C)/C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=C(C)C3=CC=CO3

Origin of Product

United States

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